2-(Methylamino)thiazole-4-carbaldehyde

Anticancer Structure-Activity Relationship Tubulin Polymerization

2-(Methylamino)thiazole-4-carbaldehyde is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class, featuring a methylamino group at the C2-position and a formyl group at the C4-position of the thiazole ring. The compound serves as a versatile intermediate for constructing biologically active molecules through aldehyde-based condensations (Schiff base formation, Knoevenagel reactions) while the C2-methylamino substituent confers distinct electronic and steric properties compared to the primary amino, dimethylamino, or unsubstituted analogs.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
Cat. No. B14916921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)thiazole-4-carbaldehyde
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C=O
InChIInChI=1S/C5H6N2OS/c1-6-5-7-4(2-8)3-9-5/h2-3H,1H3,(H,6,7)
InChIKeyLTTUKHRIVAJCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)thiazole-4-carbaldehyde – A Differentiated C2-Functionalized Thiazole Building Block for Medicinal Chemistry Procurement


2-(Methylamino)thiazole-4-carbaldehyde is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class, featuring a methylamino group at the C2-position and a formyl group at the C4-position of the thiazole ring. The compound serves as a versatile intermediate for constructing biologically active molecules through aldehyde-based condensations (Schiff base formation, Knoevenagel reactions) while the C2-methylamino substituent confers distinct electronic and steric properties compared to the primary amino, dimethylamino, or unsubstituted analogs. The thiazole core is a recognized scaffold in medicinal chemistry, appearing in numerous anticancer, antimicrobial, and antiviral agents [1]. Quantitative structure–activity relationship (SAR) studies have demonstrated that the N-methylamino substituent at C2 occupies a privileged activity window that cannot be replicated by either less bulky (NH2) or more bulky (N(CH3)2) substituents [2].

Why 2-(Methylamino)thiazole-4-carbaldehyde Cannot Be Replaced by Its C2-Amino or C2-Dimethylamino Analogs in Activity-Critical Applications


Procurement decisions involving 2-aminothiazole-4-carbaldehydes must account for the fact that the C2-substituent is not a passive structural feature—it is a decisive determinant of downstream biological activity. Published SAR data on the 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazole series reveals that antiproliferative potency follows the rank order NHCH3 > Me >> N(CH3)2, with the N-methylamino group conferring a 1–2 log (10- to 100-fold) activity advantage over the N,N-dimethylamino analog [1]. Simply substituting the C2-methylamino building block with the cheaper or more readily available 2-amino analog forfeits this potency advantage, while bulkier C2-substituents impose a steric penalty that can reduce activity by up to two orders of magnitude [1]. Furthermore, derivatives bearing the N-methylamino group uniquely retain activity against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein, a property not generalizable across all C2-substituted thiazoles [2]. These findings make generic substitution scientifically indefensible when the C2-methylamino motif is specified in a synthetic route targeting antiproliferative or MDR-relevant phenotypes.

2-(Methylamino)thiazole-4-carbaldehyde – Quantitative Differentiation Evidence Against Closest Analogs


C2-Substituent Potency Ranking: NHCH3 > Methyl >> N(CH3)2 in Antiproliferative Thiazole Series

In a systematic head-to-head SAR study by Romagnoli et al. (2012), thiazole derivatives bearing a fixed 3,4,5-trimethoxyphenyl group at C4 and identical aryl substituents at C5 were compared with varying C2-substituents. The antiproliferative potency rank order was unequivocally NHCH3 > Me >> N(CH3)2 across multiple cell lines. The N-methylamino substituent significantly improved antiproliferative activity on MCF-7 breast cancer cells with respect to the C2-amino (NH2) counterparts [1]. The 2-N-methylamino thiazole derivatives 3b, 3d, and 3e emerged as the most active compounds in the entire series, achieving IC50 values spanning from low micromolar to single-digit nanomolar [2]. This rank order was consistent across all C5-aryl variants tested, establishing the NHCH3 group as the preferred C2-substituent for maximizing antiproliferative potency in this chemotype.

Anticancer Structure-Activity Relationship Tubulin Polymerization

Steric Bulk Penalty: 1–2 Log Activity Loss from N-Methylamino to N,N-Dimethylamino at C2

The Romagnoli et al. (2012) study directly quantified the activity penalty incurred by increasing steric bulk at the thiazole C2-position. When the C2-substituent was enlarged from N-methylamino (NHCH3, one methyl group on the amine nitrogen) to N,N-dimethylamino (N(CH3)2, two methyl groups), antiproliferative activity dropped by 1–2 orders of magnitude (10- to 100-fold) across the tested panel [1]. This demonstrates a steep steric constraint at the C2-position: the monomethylamino group fits optimally within the colchicine-binding site of tubulin, while the additional methyl group of the dimethylamino variant causes a steric clash that severely compromises target engagement [2]. The 2-amino (NH2) analogs were also less active than the NHCH3 variants, indicating that the single N-methyl group provides an optimal balance of steric occupancy and hydrogen-bonding capability not achievable with either smaller or larger substituents.

Medicinal Chemistry Steric Effects SAR Optimization

Retained Activity Against Multidrug-Resistant (MDR) Cancer Cells Overexpressing P-Glycoprotein

A critical liability of many anticancer agents is their susceptibility to efflux by P-glycoprotein (P-gp), the ATP-binding cassette transporter that confers multidrug resistance. The Romagnoli et al. study explicitly tested the 2-N-methylamino thiazole derivatives 3b, 3d, and 3e against MDR cell lines overexpressing P-glycoprotein and found that these compounds retained their antiproliferative activity [1]. This property is directly linked to the C2-NHCH3 substituent, as it was not universally observed across other C2-substituted variants in the series. The ability to maintain potency in P-gp-overexpressing cells represents a therapeutically relevant differentiation, as MDR is a major cause of chemotherapy failure in clinical oncology [2]. Building blocks that enable the synthesis of MDR-evading final compounds are strategically valuable in anticancer drug discovery pipelines.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Chalcone Derivative Bearing 5-Methyl-2-(methylamino)thiazol-4-yl Moiety Demonstrates Superior Potency to Doxorubicin Across Three Cancer Cell Lines

In a 2020 study of thiazole-based chalcones and 4-hetarylthiazoles, the compound 3-(4-methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one (chalcone derivative 3a), which incorporates the 2-(methylamino)thiazole-4-carbonyl motif, exhibited significant and broad antitumor activity that was more potent than doxorubicin—a standard-of-care chemotherapeutic—against HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cell lines [1]. Compounds 3d, 3e, and 7a also displayed potent activity compared to doxorubicin. Critically, these compounds exhibited lower toxicity on normal lung fibroblasts (WI-38) with a high selectivity index, addressing a key limitation of doxorubicin (cardiotoxicity and myelosuppression). The CDK1/CDK2/CDK4 inhibition assays revealed IC50 values of 0.78–1.97 µM, and the compounds elevated pro-apoptotic Bax by 6.36–10.12 fold while reducing anti-apoptotic Bcl-2 by 1.94–4.12 fold versus control [2]. The 2-(methylamino)thiazole-4-carbaldehyde building block provides direct synthetic access to this chalcone chemotype via aldol condensation at the C4-formyl group.

Chalcone CDK Inhibition Apoptosis Induction

Synthetic Utility: 2-Methylamino Group Enables Regioselective Vilsmeier Formylation as a Directing/Protecting Strategy

A Chinese patent (Gao Ming, 2018) discloses a practical synthetic application where the 2-methylamino group serves a dual role as both an activating and a transient protecting group. The method involves: (1) N-methylation of 2-amino-4-methylthiazole to yield 2-methylamino-4-methylthiazole; (2) regioselective Vilsmeier formylation at the electron-rich C5-position to afford 2-methylamino-4-methyl-5-thiazolecarboxaldehyde; and (3) hydrogenolytic removal of the methylamino group to reveal 4-methylthiazole-5-carboxaldehyde [1]. Without the C2-methylamino protection, direct formylation of 2-amino-4-methylthiazole would occur at the more nucleophilic C2-amino group rather than at the desired C5 ring position, leading to undesired byproducts. This patented method claims advantages of moderate reaction conditions, high yield, reduced waste generation, and suitability for industrial-scale production [1]. While this specific patent uses the 5-carboxaldehyde regioisomer, the principle extends to the 4-carboxaldehyde series: the C2-methylamino group provides a synthetically useful handle for controlling reactivity at the thiazole ring positions adjacent to the formyl group.

Regioselective Synthesis Vilsmeier Reaction Process Chemistry

Antiviral Activity: Methylamino-Substituted Thiazolyl-Coumarin Hybrid Inhibits H1N1 Influenza A Replication

In a 2018 study of thiazolyl-coumarin hybrids synthesized via Hantzsch cyclisation, antiviral screening revealed that the methylamino-substituted derivative 2a strongly inhibited replication of H1N1 influenza A virus with an IC50 of 4.84 µM [1]. This compound was part of a series where the thiazole C2-position was systematically varied with different N-substituted thioureas (aryl, alkyl, and dialkyl). The methylamino (NHCH3) derivative 2a emerged as the most potent anti-influenza agent in the series, outperforming other N-substituted variants including aryl-substituted analogs. Molecular docking studies corroborated the experimental findings, suggesting that the thiazolyl-coumarin scaffold—specifically when bearing the N-methylamino group—constitutes a promising template for antiviral agent development [1]. While this evidence derives from a more complex hybrid scaffold rather than 2-(methylamino)thiazole-4-carbaldehyde itself, it reinforces the class-level observation that the C2-NHCH3 substituent confers biological activity advantages unavailable to other C2-substituents in the thiazole series.

Antiviral H1N1 Influenza Coumarin-Thiazole Hybrid

Optimal Procurement and Application Scenarios for 2-(Methylamino)thiazole-4-carbaldehyde Based on Quantitative Evidence


Synthesis of Tubulin-Targeting Anticancer Agents via C4-Aldehyde Condensation

The C4-formyl group of 2-(Methylamino)thiazole-4-carbaldehyde provides a direct entry point for constructing antiproliferative thiazoles that target the colchicine site of tubulin. As demonstrated by Romagnoli et al. (2012), the N-methylamino group at C2 is the optimal substituent for maximizing antiproliferative potency (NHCH3 > Me >> N(CH3)2), delivering IC50 values as low as single-digit nanomolar in MCF-7 cells. The aldehyde can be used in Knoevenagel condensations, Schiff base formations, or aldol reactions to install the C4-aryl/heteroaryl groups required for tubulin binding [1]. Critically, compounds derived from this building block retain activity against P-glycoprotein-overexpressing MDR cell lines, making this scaffold suitable for programs targeting chemotherapy-resistant cancers [2].

Chalcone-Based CDK Inhibitor Development with Built-in Cancer Selectivity

The aldehyde functionality at C4 enables straightforward synthesis of thiazole-based chalcones via Claisen-Schmidt condensation with substituted acetophenones. The resulting chalcones—exemplified by compound 3a from the 2020 thiazole-chalcone study—have demonstrated potency superior to doxorubicin against liver, lung, and breast cancer cell lines with concurrent CDK1/2/4 inhibition (IC50 0.78–1.97 µM) and robust apoptosis induction (Bax elevated 6.36–10.12 fold; caspase-3 elevated 8.76–10.56 fold) [3]. The high selectivity index against normal WI-38 lung fibroblasts is a key differentiator from doxorubicin, which suffers from dose-limiting cardiotoxicity. Procuring this specific building block enables direct access to this therapeutically promising chalcone chemotype.

Antiviral Library Synthesis Targeting Influenza A via Thiazole-Coumarin Hybridization

The C4-aldehyde of 2-(Methylamino)thiazole-4-carbaldehyde can be leveraged to construct thiazolyl-coumarin hybrids through Hantzsch cyclisation strategies. The 2018 structure-activity study of this chemotype demonstrated that the N-methylamino-substituted derivative specifically inhibits H1N1 influenza A virus replication with an IC50 of 4.84 µM, whereas other N-substituted variants (aryl, dialkyl) showed divergent activity profiles biased toward antibacterial or antitubercular endpoints [4]. This substituent-dependent activity partitioning means that antiviral-focused screening libraries should preferentially incorporate the NHCH3 variant at C2 rather than generic 2-aminothiazole-4-carbaldehyde building blocks.

Process Chemistry: Regioselective Formylation Strategies Using the C2-Methylamino Group as a Transient Directing Group

For process R&D groups developing scalable synthetic routes to polysubstituted thiazoles, the C2-methylamino group offers a demonstrated advantage as a transient directing/protecting group for electrophilic aromatic substitution. The Gao Ming patent (2018) establishes that 2-methylamino-4-methylthiazole undergoes clean Vilsmeier formylation at the C5 ring position, after which the methylamino group can be removed by catalytic hydrogenation to reveal the unsubstituted thiazole [5]. This three-step sequence (N-methylation → regioselective formylation → hydrogenolytic deprotection) offers advantages in yield, waste reduction, and operational simplicity over alternative routes. For kilo-lab and pilot-plant procurement, the NHCH3 variant enables synthetic strategies not accessible with the free NH2 analog.

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